molecular formula C15H12Cl3NO2 B3922239 N-(4-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

N-(4-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No. B3922239
M. Wt: 344.6 g/mol
InChI Key: QWXBFEHQBYPDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, commonly referred to as metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family of herbicides and is used to control annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton. Metolachlor has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Metolachlor works by inhibiting the biosynthesis of lipids in the target plants, leading to their death. It specifically targets the elongation of fatty acids in the chloroplasts of the plant cells, disrupting their normal functioning.
Biochemical and Physiological Effects
Metolachlor has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, stunting, and necrosis in the target plants. It can also affect the photosynthetic efficiency of the plants, leading to reduced growth and yield.

Advantages and Limitations for Lab Experiments

Metolachlor has several advantages for use in lab experiments. It is a potent herbicide that can be used in small quantities to control weeds in experimental plots. It is also relatively easy to apply and can be used in a variety of experimental setups. However, its use can be limited by its potential impact on non-target organisms and the environment.

Future Directions

There are several future directions for research on metolachlor. One area of interest is the development of new formulations that are more effective and environmentally friendly. Another area of interest is the investigation of the impact of metolachlor on non-target organisms, including soil microorganisms and insects. Additionally, research is needed to develop new methods for controlling weeds that are resistant to metolachlor.

Scientific Research Applications

Metolachlor has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in numerous scientific research studies to investigate its effectiveness in controlling weeds and its impact on non-target organisms such as soil microorganisms, insects, and birds.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-9-6-11(17)7-13(18)15(9)21-8-14(20)19-12-4-2-10(16)3-5-12/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXBFEHQBYPDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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